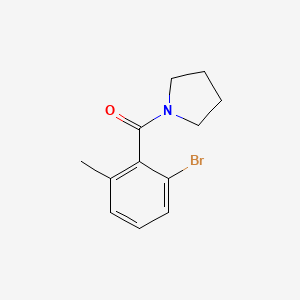

1-(2-Bromo-6-methylbenzoyl)pyrrolidine

Description

1-(2-Bromo-6-methylbenzoyl)pyrrolidine is a brominated aromatic compound featuring a pyrrolidine ring substituted at the nitrogen atom with a 2-bromo-6-methylbenzoyl group. Pyrrolidine-containing compounds are widely studied for their biological activities, including anti-inflammatory, antiviral, and enzyme-inhibitory properties . The bromine and methyl substituents on the benzoyl group may influence electronic, steric, and solubility properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(2-bromo-6-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-5-4-6-10(13)11(9)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNAWVIKRNIUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-6-methylbenzoyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-6-methylbenzoic acid and pyrrolidine.

Activation of Carboxylic Acid: The carboxylic acid group of 2-bromo-6-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the corresponding acyl chloride.

Acylation Reaction: The acyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine (Et₃N) to yield 1-(2-Bromo-6-methylbenzoyl)pyrrolidine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-6-methylbenzoyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Bromo-6-methylbenzoyl)pyrrolidine exhibits significant biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various pathogenic microorganisms.

- Anticancer Potential : Preliminary investigations highlight its ability to modulate enzyme activity related to cancer cell proliferation. It may interact with specific kinases involved in signaling pathways critical for tumor growth.

Case Studies and Research Findings

Several studies have focused on exploring the applications of 1-(2-Bromo-6-methylbenzoyl)pyrrolidine in medicinal chemistry:

- Anticancer Activity : A study demonstrated that this compound effectively inhibited specific cancer cell lines by interfering with their signaling pathways. The results indicated a dose-dependent response, suggesting potential for therapeutic use in oncology.

- Antimicrobial Studies : Research highlighted the compound's ability to inhibit bacterial growth in vitro, presenting it as a promising candidate for developing new antimicrobial agents.

- Mechanistic Insights : Investigations into its interactions with molecular targets revealed that 1-(2-Bromo-6-methylbenzoyl)pyrrolidine could modulate enzyme activity crucial for disease progression, particularly in cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the benzoyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring enhances the compound’s stability and bioavailability, allowing it to effectively exert its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 1-(2-Bromo-6-methylbenzoyl)pyrrolidine with structurally related compounds:

| Compound Name | CAS Number | Formula | Purity | Key Substituents | Hydrogen Bond Acceptors | XLogP (Predicted) |

|---|---|---|---|---|---|---|

| 1-(2-Bromo-6-methylbenzoyl)pyrrolidine | Not provided | C₁₂H₁₄BrNO | N/A | 2-Bromo-6-methylbenzoyl | 3 (estimated) | ~3.1 (estimated) |

| 1-(3-Bromobenzyl)pyrrolidine | BD296022 | C₁₁H₁₄BrN | 95+% | 3-Bromobenzyl | 1 | 2.8 |

| 2-(2-Bromophenyl)-1H-benzo[d]imidazole | 13275-42-8 | C₁₃H₁₀BrN₂ | 96% | 2-Bromophenyl, benzimidazole | 3 | 3.5 |

| 5-Bromonicotinohydrazide | 112193-41-6 | C₆H₆BrN₃O | 97% | 5-Bromopyridine, hydrazide | 4 | 1.2 |

| 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine | 952182-15-9 | C₁₀H₁₀BrN₅ | N/A | 3-Bromoimidazopyridazine | 3 | 2.3 |

Notes:

- Hydrogen bond acceptors : The benzoyl group in 1-(2-Bromo-6-methylbenzoyl)pyrrolidine increases polarity compared to benzyl-substituted analogs like 1-(3-Bromobenzyl)pyrrolidine .

Pyrrolidine Derivatives

- 1-(3-Bromobenzyl)pyrrolidine: Limited biological data, but pyrrolidine derivatives are known for glycosidase inhibition and catalytic roles in asymmetric synthesis .

- 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid : Exhibits anti-inflammatory and antimycobacterial activity, attributed to the electron-withdrawing fluorine atoms enhancing binding to target enzymes .

- 1-(2-Bromo-6-methylbenzoyl)pyrrolidine (estimated): The bromine atom may act as a halogen-bond donor, enhancing interactions with biological targets, while the methyl group could improve metabolic stability .

Heterocyclic Brominated Compounds

Biological Activity

1-(2-Bromo-6-methylbenzoyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

1-(2-Bromo-6-methylbenzoyl)pyrrolidine features a pyrrolidine ring substituted with a bromo and a benzoyl group. Its structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that 1-(2-Bromo-6-methylbenzoyl)pyrrolidine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Klebsiella pneumoniae | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, 1-(2-Bromo-6-methylbenzoyl)pyrrolidine has shown promising anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, particularly in cervical (HeLa) and gastric (SGC-7901) cancer cell lines. The cytotoxic effects were evaluated using an MTT assay, with results presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| SGC-7901 | 15.0 |

The observed IC50 values indicate that the compound possesses significant potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms through which 1-(2-Bromo-6-methylbenzoyl)pyrrolidine exerts its biological effects are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including 1-(2-Bromo-6-methylbenzoyl)pyrrolidine. The results demonstrated that this compound had a comparable efficacy to established antibiotics against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option for bacterial infections .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against HeLa cells. The study found that treatment with 1-(2-Bromo-6-methylbenzoyl)pyrrolidine resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls . This suggests that the compound may be effective in targeting cervical cancer cells specifically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.